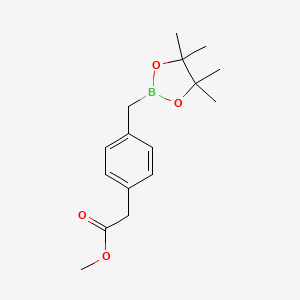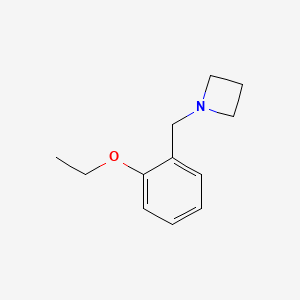
1-(2-Ethoxybenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxybenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions under mild conditions. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines in good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Functionalized azetidines with new substituents.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets and pathways, leading to its effects in biological systems. The ring strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: 1-(2-Ethoxybenzyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
WOKCPEYLMZXBME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


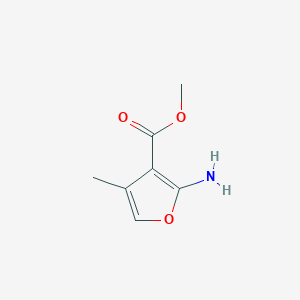
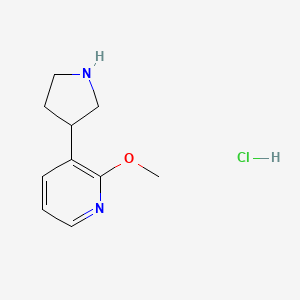
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
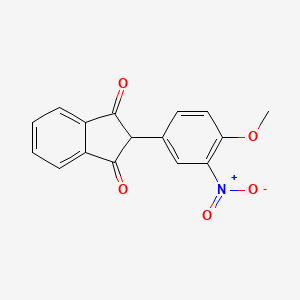
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
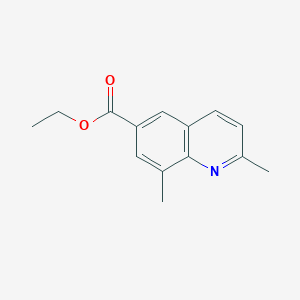
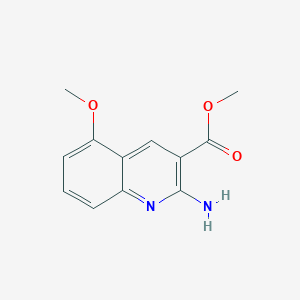
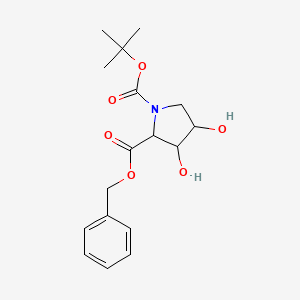
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
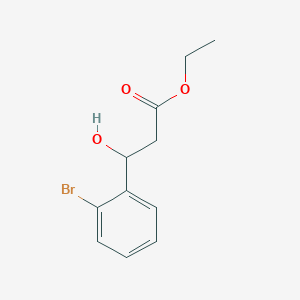
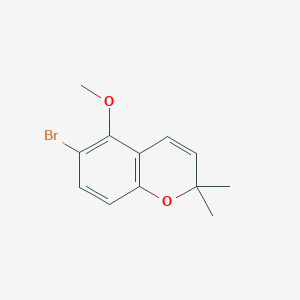
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)

